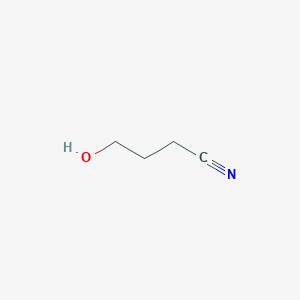

4-Hydroxybutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQQRABCRRQRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277743 | |

| Record name | 4-hydroxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-22-8 | |

| Record name | 628-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYANO-1-PROPANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Green Horizon: A Technical Guide to the Synthesis of 4-Hydroxybutanenitrile from Renewable Resources

Abstract

The transition towards a bio-based economy necessitates the development of sustainable routes to valuable platform chemicals. 4-Hydroxybutanenitrile (4-HBN), a versatile bifunctional molecule, holds significant potential as a building block for pharmaceuticals, specialty polymers, and agrochemicals. This technical guide provides an in-depth exploration of novel biosynthetic and chemo-enzymatic pathways for the production of 4-HBN from renewable feedstocks. Moving beyond theoretical concepts, this document offers detailed experimental protocols, quantitative data, and a critical analysis of the underlying scientific principles, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the strategic implementation of metabolic engineering in microbial hosts and the application of targeted biocatalysis to achieve efficient and sustainable 4-HBN synthesis, paving the way for its industrial-scale production from renewable carbon sources.

Introduction: The Imperative for Renewable this compound

This compound (4-HBN), with its chemical formula C₄H₇NO, is a hydroxynitrile that features both a hydroxyl (-OH) and a nitrile (-C≡N) functional group.[1] This unique structure makes it a valuable intermediate in organic synthesis. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This versatility opens doors to a wide array of downstream products.

Traditionally, the synthesis of such specialty chemicals has relied on petrochemical feedstocks. However, the volatility of fossil fuel markets, coupled with growing environmental concerns, has catalyzed a paradigm shift towards renewable resources. Biomass, with its abundant and diverse carbohydrate and lipid content, presents a sustainable alternative. This guide will illuminate the pathways to harness the potential of renewable feedstocks for the production of 4-HBN.

Biosynthetic Pathways from Renewable Feedstocks: A Systems-Level Approach

The cornerstone of producing 4-HBN from renewable resources lies in the strategic design and implementation of biosynthetic pathways in microbial cell factories. By leveraging the power of metabolic engineering, we can reprogram microorganisms to convert simple sugars, such as glucose derived from lignocellulosic biomass, into our target molecule.

Pathway I: The Succinate-to-4-HBN Route

A promising biosynthetic route to 4-HBN begins with the microbial production of succinic acid, a C4 dicarboxylic acid that is a top-value-added chemical from biomass.[2]

Conceptual Pathway from Succinate to this compound:

Figure 2: Proposed pathway from 1,4-butanediol to 4-HBN.

Detailed Steps and Enzymatic Logic:

-

1,4-Butanediol to 4-Hydroxybutyraldehyde: This oxidation step can be catalyzed by an alcohol dehydrogenase (ADH).

-

4-Hydroxybutyraldehyde to this compound: As in the previous pathway, a hydroxynitrile lyase (HNL) can be employed for the final conversion.

Chemo-Enzymatic Synthesis: A Hybrid Approach

A powerful strategy that combines the efficiency of biocatalysis with the versatility of chemical synthesis is the chemo-enzymatic approach. This is particularly relevant when a complete biosynthetic pathway is not yet established or optimized.

A Proposed Chemo-Enzymatic Route from 1,4-Butanediol

This approach leverages a combination of chemical and enzymatic steps to convert a renewable precursor into the final product.

Workflow for Chemo-Enzymatic Synthesis of 4-HBN:

Sources

Spectroscopic Characterization of 4-Hydroxybutanenitrile: A Technical Guide for Advanced Research

Introduction: Unveiling the Molecular Identity of a Versatile Building Block

4-Hydroxybutanenitrile (CAS No. 628-22-8), a bifunctional molecule incorporating both a primary alcohol and a nitrile group, represents a cornerstone intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] Its unique structure, with a molecular formula of C₄H₇NO and a molecular weight of 85.10 g/mol , allows for diverse chemical transformations, making it a molecule of significant interest to researchers in drug development and materials science.[2] The presence of two distinct functional groups necessitates a multi-faceted analytical approach to fully elucidate and confirm its structure, as well as to quantify its purity. This guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive characterization of this compound, offering not just procedural steps, but the underlying scientific rationale that governs experimental design and data interpretation.

A Word on Safety: Handling this compound

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed (Acute Toxicity 4) and requires careful handling in a well-ventilated area.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times to prevent skin and eye contact.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality in Experimental Design: The choice of a deuterated solvent is the first critical decision. For this compound, a polar molecule, deuterated chloroform (CDCl₃) is a common and effective choice due to its ability to dissolve the analyte and its relatively simple residual solvent peak at 7.26 ppm, which is unlikely to interfere with the signals of interest.[3] A typical sample concentration for ¹H NMR is 1-5 mg of the analyte dissolved in 0.6-0.7 mL of the deuterated solvent.[3] This concentration ensures a good signal-to-noise ratio without causing issues with sample viscosity or solubility.

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Cap the vial and gently swirl until the sample is fully dissolved.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be tuned and the magnetic field shimmed to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters are typically sufficient, though for quantitative analysis, a longer relaxation delay may be necessary.

Data Interpretation: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.

-

-CH₂OH (Hydroxymethyl protons): These protons are adjacent to the electron-withdrawing oxygen atom, causing them to be deshielded and appear downfield.

-

-CH₂- (Methylene protons adjacent to the hydroxymethyl group): These protons will be influenced by both the hydroxyl group and the nitrile group, appearing at an intermediate chemical shift.

-

-CH₂CN (Methylene protons adjacent to the nitrile group): The electron-withdrawing nature of the nitrile group will deshield these protons, causing them to appear downfield relative to a simple alkane but typically upfield of the hydroxymethyl protons.

-

-OH (Hydroxyl proton): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with trace amounts of D₂O in the solvent, leading to its disappearance.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 | Triplet | 2H | -CH₂OH |

| ~2.5 | Triplet | 2H | -CH₂CN |

| ~1.9 | Quintet | 2H | -CH₂- |

| Variable | Broad Singlet | 1H | -OH |

Note: The multiplicities are predicted based on the n+1 rule. The methylene protons at C3 will be split by the two protons at C2 and the two protons at C4, leading to a more complex multiplet, often appearing as a quintet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality in Experimental Design: Due to the low natural abundance of the ¹³C isotope (1.1%), a higher sample concentration is generally required for ¹³C NMR compared to ¹H NMR, typically in the range of 20-50 mg.[4] Proton decoupling is almost universally employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

Experimental Protocol: ¹³C NMR of this compound

The sample preparation follows the same procedure as for ¹H NMR, with the exception of using a higher concentration of the analyte. The data acquisition will require a greater number of scans to achieve an adequate signal-to-noise ratio.

Data Interpretation: Assigning the Carbon Signals

The proton-decoupled ¹³C NMR spectrum of this compound will display four distinct signals, one for each of the four carbon atoms in the molecule.

-

-CN (Nitrile carbon): This carbon is highly deshielded and will appear significantly downfield.

-

-CH₂OH (Hydroxymethyl carbon): The attachment to the electronegative oxygen atom will cause this carbon to be deshielded and appear downfield.

-

-CH₂- (Methylene carbon): This will be the most shielded of the methylene carbons.

-

-CH₂CN (Methylene carbon adjacent to the nitrile): This carbon will be slightly deshielded by the nitrile group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~119 | -CN |

| ~60 | -CH₂OH |

| ~28 | -CH₂- |

| ~15 | -CH₂CN |

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides clear and unambiguous evidence for the presence of both the hydroxyl and nitrile functionalities.

Causality in Experimental Design: Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a liquid sample like this compound. ATR requires minimal sample preparation (just a drop of the liquid on the crystal) and is much simpler and faster than traditional transmission methods that require the use of salt plates.[5][6]

Experimental Protocol: ATR-FTIR of this compound

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Data Interpretation: The Vibrational Fingerprint

The IR spectrum of this compound will be dominated by the characteristic absorption bands of its functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is the hallmark of the hydroxyl group. The broadness is due to hydrogen bonding between molecules.

-

C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methylene groups.

-

C≡N Stretch: A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile group. Its intensity and distinct position in a relatively uncongested region of the spectrum make it an excellent diagnostic peak.

-

C-O Stretch: The stretching vibration of the carbon-oxygen single bond will appear as a medium to strong band in the 1260-1000 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3000-2850 | Medium | C-H Stretch | Alkane |

| ~2250 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1260-1000 | Medium-Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways.[7]

Causality in Experimental Design: In EI-MS, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[8] This energy is sufficient to ionize the molecule by ejecting an electron, forming a molecular ion (M⁺•), and to induce fragmentation. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and enters the ion source where it is bombarded with 70 eV electrons.

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

Data Interpretation: Assembling the Molecular Puzzle

The mass spectrum of this compound will show a molecular ion peak (M⁺•) at m/z = 85, corresponding to its molecular weight. The spectrum will also feature a series of fragment ions resulting from the cleavage of the molecular ion. The fragmentation patterns of alcohols and nitriles are well-established.[9]

-

Molecular Ion (M⁺•): A peak at m/z = 85 confirms the molecular weight of C₄H₇NO.

-

Alpha-Cleavage (Alcohols): Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. For this compound, this would lead to the loss of a C₃H₄N• radical and the formation of a [CH₂OH]⁺ ion at m/z = 31.

-

Loss of Water: Alcohols can readily lose a molecule of water (18 Da) from the molecular ion, leading to a peak at m/z = 67 ([M-18]⁺•).

-

Cleavage adjacent to the Nitrile: Fragmentation can also be directed by the nitrile group.

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 85 | [C₄H₇NO]⁺• (Molecular Ion) |

| 67 | [C₄H₅N]⁺• (Loss of H₂O) |

| 54 | [C₃H₄N]⁺ (Loss of CH₂OH) |

| 41 | [C₂H₃N]⁺• (Acetonitrile radical cation) |

| 31 | [CH₃O]⁺ (Loss of C₃H₄N•) |

Visualizing the Workflow: A Systematic Approach

A systematic workflow ensures that all necessary spectroscopic data is collected efficiently and logically, leading to a comprehensive and unambiguous characterization of the molecule.

Caption: Systematic workflow for the spectroscopic characterization of this compound.

Conclusion: A Coherent Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. NMR spectroscopy delivers the detailed structural framework, IR spectroscopy confirms the presence of the key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. For researchers in drug development and related fields, a thorough understanding and application of these techniques are fundamental to ensuring the identity, purity, and quality of starting materials and synthetic intermediates, thereby upholding the integrity of the research and development process.

References

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. Retrieved from [Link]

-

Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Chromatography Online. Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Journal of Natural Products. (n.d.). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved from [Link]

-

SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites with purposed.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Chegg. (2022, April 1). Interpret this H-NMR Spectra and annotate anything important that is found. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The NIST Quantitative Infrared Database. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1997, November). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Numerade. (n.d.). Answer the following question about 4-hydroxybutan-2-one. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

-

MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Quantitative Infrared Database [webbook.nist.gov]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 4-Hydroxybutanenitrile: Chemical Properties, Reactivity, and Applications in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-hydroxybutanenitrile (4-HBN), a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. Possessing both a hydroxyl and a nitrile functional group, 4-HBN serves as a versatile building block in organic synthesis. This document delves into its core chemical and physical properties, provides detailed spectroscopic data for its characterization, and outlines robust protocols for its synthesis and key chemical transformations. Furthermore, it explores the reactivity of its distinct functional groups with mechanistic insights and discusses its applications as a precursor to valuable intermediates in pharmaceutical and chemical industries.

Introduction

This compound, also known as γ-hydroxybutyronitrile, is a primary alcohol and a hydroxynitrile with the chemical formula C₄H₇NO.[1][2] Its structure, featuring a terminal hydroxyl group and a nitrile moiety separated by a three-carbon chain, imparts a unique reactivity profile, making it a valuable synthon for a variety of more complex molecules.[3] The ability to selectively manipulate either the hydroxyl or the nitrile group, or to engage both in cyclization reactions, underscores its utility in the synthesis of heterocycles, amino alcohols, and hydroxy acids.[3] This guide aims to provide a detailed technical resource for laboratory chemists, elucidating the key aspects of handling, synthesizing, and utilizing this compound in a research and development setting. The molecule has also been identified as a metabolite in Arabidopsis thaliana.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is paramount for its correct identification, purity assessment, and safe handling.

Physical Properties

This compound is typically a colorless to light yellow liquid.[4] Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO | [2] |

| Molecular Weight | 85.10 g/mol | [2] |

| Boiling Point | 130-132 °C (at 28 Torr) | [4] |

| Density | ~1.1036 g/cm³ | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons on the carbon adjacent to the hydroxyl group (C4) would appear as a triplet, coupled to the neighboring methylene protons. The protons on the carbon adjacent to the nitrile group (C2) would also appear as a triplet. The protons on the central carbon (C3) would appear as a multiplet, being coupled to the protons on both adjacent carbons. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.

-

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will exhibit four distinct signals, one for each carbon atom in the molecule. The carbon of the nitrile group will have a characteristic chemical shift in the downfield region (typically 115-125 ppm). The carbon bearing the hydroxyl group will appear in the range of 60-70 ppm. The other two methylene carbons will have distinct signals in the aliphatic region.

The IR spectrum of this compound provides clear evidence for its two functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.[3] A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.[3]

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 85. The fragmentation pattern is dictated by the functional groups. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For nitriles, fragmentation can occur adjacent to the cyano group. Therefore, expected fragments would include ions resulting from the loss of H₂O, CH₂OH, and cleavage of the C-C bonds in the alkyl chain.

Synthesis of this compound

While several synthetic routes to this compound exist, a common and practical laboratory-scale preparation involves the ring-opening of γ-butyrolactone.

Synthesis from γ-Butyrolactone

This method leverages the reactivity of lactones with nucleophiles. While a direct, verified protocol for the synthesis of this compound from γ-butyrolactone and a cyanide source was not found in the immediate search, a well-documented procedure for a similar reaction provides a strong foundation for a viable synthetic route. The reaction of γ-butyrolactone with potassium cyanide, as described in Organic Syntheses for the preparation of glutaric acid, proceeds via the ring-opening of the lactone by the cyanide nucleophile to form a potassium carboxylate with a terminal nitrile.[1] Subsequent acidification would yield the corresponding carboxylic acid. To obtain this compound, the reaction conditions would need to be modified to favor the formation of the hydroxynitrile without subsequent hydrolysis or other side reactions. A plausible adaptation of this chemistry would involve the reaction of γ-butyrolactone with a cyanide source under conditions that promote the formation of the intermediate and a workup that avoids strong acidic or basic conditions that would hydrolyze the nitrile.

Chemical Reactivity and Transformations

The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a versatile intermediate in organic synthesis. The hydroxyl and nitrile groups can be reacted selectively or in concert.

Figure 1: Key reaction pathways of this compound.

Reactions of the Hydroxyl Group

The primary alcohol functionality of this compound can undergo typical alcohol reactions.

The selective oxidation of the primary alcohol to an aldehyde is a key transformation. Pyridinium chlorochromate (PCC) is a suitable reagent for this purpose, as it is a mild oxidizing agent that typically does not oxidize the aldehyde further to a carboxylic acid, especially in anhydrous conditions.[5][6][7]

Experimental Protocol: Oxidation of this compound with PCC

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.2 equivalents) and celite in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-oxobutanenitrile.

-

Purify the product by column chromatography on silica gel if necessary.

Figure 2: Workflow for the oxidation of this compound to 4-oxobutanenitrile.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into other important functionalities.

The reduction of the nitrile group to a primary amine is a fundamental transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this conversion.[2][8][9][10][11]

Experimental Protocol: Reduction of this compound with LiAlH₄

-

Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with ether or THF.[10]

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminobutan-1-ol.

-

The product can be further purified by distillation under reduced pressure.

Figure 3: Workflow for the reduction of this compound to 4-aminobutan-1-ol.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[8]

-

Acidic Hydrolysis: Heating this compound with an aqueous acid (e.g., HCl or H₂SO₄) will yield 4-hydroxybutanoic acid and the corresponding ammonium salt.[8]

-

Basic Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) will produce the sodium salt of 4-hydroxybutanoic acid and ammonia gas. Subsequent acidification will then yield the free carboxylic acid.[8]

The mechanism for both acid- and base-catalyzed hydrolysis proceeds through an amide intermediate.[8]

Applications in Organic Synthesis and Drug Discovery

The synthetic versatility of this compound makes it a valuable precursor for various target molecules, particularly in the pharmaceutical industry where the construction of novel molecular scaffolds is of prime importance.

Synthesis of Pyrrolidines and other Heterocycles

The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs.[12][13][14][15][16][17] The derivatives of this compound are excellent precursors for the synthesis of substituted pyrrolidines. For instance, the reduction of the nitrile to an amine, followed by activation of the hydroxyl group (e.g., conversion to a leaving group like a tosylate or mesylate) and subsequent intramolecular cyclization, provides a direct route to the pyrrolidine ring system.

Precursor to 1,4-Butanediol and γ-Butyrolactone (GBL)

This compound can be converted to 1,4-butanediol, an important industrial chemical, through a two-step process involving hydrolysis of the nitrile to a carboxylic acid (4-hydroxybutanoic acid) followed by reduction of the carboxylic acid. 1,4-Butanediol itself is a precursor to γ-butyrolactone (GBL) through dehydrogenation.[18]

Role as a Chiral Synthon in Drug Synthesis

The introduction of chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[19][20] While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral molecules. For example, enzymatic or chiral catalyst-mediated reactions on derivatives of this compound can introduce stereocenters, leading to the formation of enantiomerically enriched building blocks for drug synthesis.

Potential in the Synthesis of Piracetam Analogues

Piracetam, a nootropic drug, features a 2-oxopyrrolidine core structure.[15][21] Given that this compound can be a precursor to the pyrrolidine ring and can be functionalized at both ends of its carbon chain, it represents a potential starting material for the synthesis of novel piracetam analogues with modified substitution patterns for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a highly versatile and valuable bifunctional molecule for organic synthesis. Its readily accessible hydroxyl and nitrile groups provide multiple avenues for chemical transformations, enabling the construction of a wide array of more complex molecules. The detailed protocols and reactivity profiles presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound as a strategic building block in their synthetic endeavors. Further exploration of its applications, particularly in the synthesis of novel heterocyclic scaffolds and as a chiral synthon, will undoubtedly continue to expand its importance in medicinal and materials chemistry.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220705, this compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Studylib. (n.d.). PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Scribd. (n.d.). LAH Reduction of Nitriles to Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

-

Scribd. (n.d.). Reduction of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Retrieved from [Link]

-

PubMed Central. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

PubMed. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

ACS Publications. (2021, October 25). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Retrieved from [Link]

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. Retrieved from [Link]

-

PubMed Central. (n.d.). Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. Retrieved from [Link]

-

PubMed. (2020, June 30). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Retrieved from [Link]

-

ACS Publications. (2012, September 6). One-Step Cyclization: Synthesis of N‑Heteroalkyl‑N′‑tosylpiperazines. Retrieved from [Link]

-

Juniper Publishers. (2018, February 23). Role of Chirality in Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

-

PubMed Central. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Retrieved from [Link]

- Google Patents. (n.d.). CN105254599A - Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material.

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 9. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 10. scribd.com [scribd.com]

- 11. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 12. orgsyn.org [orgsyn.org]

- 13. enamine.net [enamine.net]

- 14. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 21. orgsyn.org [orgsyn.org]

4-Hydroxybutanenitrile: A Key Metabolite in the Chemical Defense Arsenal of Arabidopsis thaliana

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Hydroxybutanenitrile, a hydroxynitrile identified as a metabolite in the model plant Arabidopsis thaliana, stands at the intersection of primary and secondary metabolism.[1] This guide provides a comprehensive technical overview of this compound, from its biosynthetic origins within the complex glucosinolate pathway to its potential roles in plant defense and signaling. We will detail robust analytical methodologies for its extraction, identification, and quantification, offering field-proven insights for researchers in plant biology and natural product chemistry. This document is designed to serve as a foundational resource, fostering a deeper understanding of this intriguing metabolite and its broader implications in plant-environment interactions.

Introduction: The Significance of Nitriles in Plant Biology

Plants produce a vast and diverse arsenal of secondary metabolites that are critical for their survival and interaction with the environment. Among these, nitrile-containing compounds represent a fascinating and functionally significant class. Historically, much attention has been paid to cyanogenic glycosides, which release toxic hydrogen cyanide upon tissue damage as a potent defense mechanism against herbivores.[2] However, the world of plant nitriles is far more extensive, encompassing a variety of structures with diverse biological activities. In the Brassicaceae family, which includes the model organism Arabidopsis thaliana, the hydrolysis of glucosinolates is a major source of various bioactive compounds, including isothiocyanates and nitriles.[3][4][5][6]

This compound is one such nitrile that has been reported in Arabidopsis thaliana.[1] Its structure, featuring both a nitrile and a hydroxyl group, suggests a potential for diverse chemical reactivity and biological function. This guide will delve into the current understanding of this compound as a metabolite in Arabidopsis thaliana, providing a technical framework for its study.

Biosynthesis and Metabolism of this compound

The biosynthesis of this compound in Arabidopsis thaliana is intricately linked to the metabolism of glucosinolates, a major class of sulfur-containing secondary metabolites in the Brassicaceae.

The Glucosinolate Precursor Pathway

Glucosinolates are synthesized from amino acids, which undergo a series of modifications including chain elongation, glucosylation, and sulfation.[5] The core structure of a glucosinolate consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid. This side chain determines the specific type of glucosinolate.

The proposed biosynthetic origin of this compound is from the breakdown of a specific glucosinolate precursor. Upon tissue damage, the enzyme myrosinase (a thioglucosidase) hydrolyzes the thioglucosidic bond of the glucosinolate, releasing an unstable aglycone.[5] The fate of this aglycone is determined by the chemical environment and the presence of specifier proteins.

The Role of Nitrile-Specifier Proteins (NSPs)

In the absence of specifier proteins, the glucosinolate aglycone spontaneously rearranges to form a pungent isothiocyanate. However, in the presence of Nitrile-Specifier Proteins (NSPs), the reaction is diverted to produce a simple nitrile.[3][4][5] This is a critical regulatory step that diversifies the chemical defense portfolio of the plant. The formation of nitriles instead of isothiocyanates can alter the biological activity of the breakdown products, influencing interactions with herbivores and pathogens.[6]

Based on its four-carbon structure with a terminal hydroxyl group, the likely precursor to this compound is a hydroxylated, chain-elongated methionine-derived glucosinolate. The breakdown of this precursor, mediated by myrosinase and NSPs, would lead to the formation of this compound.

Caption: Proposed Metabolic Pathway of this compound.

Further Metabolism and Detoxification

Once formed, this compound can undergo further metabolic transformations. Plants possess enzymes such as nitrilases that can hydrolyze nitriles to the corresponding carboxylic acid and ammonia. This may serve as a detoxification pathway or a means to channel nitrogen from secondary metabolites back into primary metabolism.

Physiological Role and Significance

The presence of this compound in Arabidopsis thaliana suggests a specific biological function, likely centered around defense and signaling.

Role in Plant Defense

Nitriles derived from glucosinolate breakdown are known to play a role in defending plants against herbivores and pathogens.[6] While generally considered less toxic than their isothiocyanate counterparts, they can still exhibit deterrent or toxic effects. The hydroxyl group in this compound may influence its solubility, stability, and biological activity compared to non-hydroxylated nitriles.

Furthermore, hydroxynitriles (cyanohydrins) can be interconverted with their corresponding aldehydes or ketones and hydrogen cyanide (HCN) by hydroxynitrile lyases (HNLs).[2][7] This reversible reaction provides a potential mechanism for the controlled release of toxic HCN upon herbivore attack, contributing to the plant's chemical defense. The expression of HNLs in Arabidopsis is induced by pest infestation, supporting their role in defense.[2][8]

Function in Signaling Pathways

Recent evidence suggests that glucosinolate breakdown products, including nitriles, can act as signaling molecules, modulating plant defense responses.[6] For example, the nitrile 3-butenenitrile has been shown to induce the production of the defense-related phytohormones salicylic acid (SA) and jasmonic acid (JA) in Arabidopsis.[6] It is plausible that this compound could similarly act as a signaling molecule, priming or activating defense pathways in response to biotic stress.

Caption: Physiological Roles of this compound.

Experimental Protocols for the Analysis of this compound

Accurate and reproducible methods for the extraction and quantification of this compound are essential for studying its metabolism and function. A multiplatform approach, often combining liquid chromatography (LC) and gas chromatography (GC) with mass spectrometry (MS), is recommended for comprehensive metabolomic analysis.[9]

Sample Preparation and Metabolite Extraction

The choice of extraction method is critical to ensure the stability and recovery of this compound.

Step-by-Step Extraction Protocol:

-

Harvesting: Harvest Arabidopsis thaliana tissues (e.g., leaves, roots) and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Extraction Solvent: Prepare a pre-chilled extraction solvent. A common choice is a mixture of methanol, chloroform, and water to partition polar and non-polar metabolites.[9]

-

Extraction: Add the extraction solvent to the powdered tissue, vortex thoroughly, and incubate at a low temperature (e.g., 4°C) with shaking.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[9]

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites. For targeted analysis of this compound, the polar (methanolic) phase would be of primary interest.

-

Drying and Reconstitution: The extract can be dried under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent for LC-MS or GC-MS analysis.[9]

Analytical Techniques

Table 1: Comparison of Analytical Techniques for this compound Analysis

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection and fragmentation. | High sensitivity and selectivity, suitable for a wide range of polar to semi-polar compounds, structural information from fragmentation patterns. | Matrix effects can suppress ionization, may require derivatization for some compounds. |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. | Excellent separation efficiency for volatile and semi-volatile compounds, extensive spectral libraries for identification. | Requires derivatization for non-volatile compounds like hydroxynitriles, potential for thermal degradation of labile compounds. |

4.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for the analysis of a wide range of plant secondary metabolites.[10][11]

Detailed LC-MS Protocol:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

-

Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to obtain fragmentation spectra for structural confirmation of this compound.

-

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.[12][13]

Detailed GC-MS Protocol:

-

Derivatization:

-

The dried extract is treated with a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the hydroxyl group of this compound into a more volatile trimethylsilyl (TMS) ether.[12]

-

-

Chromatographic Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electron ionization (EI).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Identification: The mass spectrum of the derivatized this compound can be compared to spectral libraries (e.g., NIST) for identification.

-

Sources

- 1. This compound | C4H7NO | CID 220705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxynitrile lyase defends Arabidopsis against Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-specifier Proteins Involved in Glucosinolate Hydrolysis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-specifier proteins involved in glucosinolate hydrolysis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucosinolate Breakdown in Arabidopsis: Mechanism, Regulation and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of a Glucosinolate-Derived Nitrile in Plant Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxynitrile lyase defends Arabidopsis against Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]

- 10. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 11. Targeted LC-MS Analysis for Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 12. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 13. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Role of 4-Hydroxybutanenitrile and its Glucoside, Alliarinoside, in Plants

Introduction

Within the intricate chemical arsenals of plants, nitrogen-containing secondary metabolites play a pivotal role in defense and environmental interaction. While the defensive strategies of cyanogenic glycosides, which release toxic hydrogen cyanide upon tissue damage, are well-documented, a structurally related yet functionally distinct class of compounds known as non-cyanogenic hydroxynitrile glucosides is emerging as a fascinating area of research. This guide focuses on 4-hydroxybutanenitrile, the aglycone of the γ-hydroxynitrile glucoside alliarinoside, a compound notably found in garlic mustard (Alliaria petiolata).

Unlike their α-hydroxynitrile counterparts, γ-hydroxynitrile glucosides like alliarinoside do not liberate hydrogen cyanide upon enzymatic hydrolysis.[1] This fundamental difference points towards alternative, and potentially more nuanced, biological roles. This document will provide a comprehensive overview of the biosynthesis of alliarinoside, the putative functions of its aglycone this compound, and the broader ecological implications for plant defense. We will also detail established methodologies for the study of these compounds, offering a technical resource for researchers in plant biochemistry, chemical ecology, and drug discovery.

Biosynthesis of Alliarinoside: A Convergence of Metabolic Pathways

The biosynthetic origin of alliarinoside in Alliaria petiolata is a compelling example of metabolic diversification. It is uniquely derived from the amino acid methionine.[2] This is noteworthy as other known hydroxynitrile glucosides are typically synthesized from amino acids such as valine, leucine, isoleucine, phenylalanine, and tyrosine.[2][3] The biosynthesis of alliarinoside is intricately linked with the glucosinolate pathway, a hallmark of the Brassicaceae family.

Initial hypotheses suggested that the alliarinoside pathway would diverge from the sinigrin (a major glucosinolate in garlic mustard) pathway at the level of the oxime intermediate, a common branching point for hydroxynitrile glucoside biosynthesis.[2][4] However, experimental evidence from radiolabeling studies has shown that this is not the case. Instead, it is proposed that the aglycone of alliarinoside is formed from the metabolism of sinigrin itself, suggesting a convergent evolutionary path to hydroxynitrile glucoside production.[2]

The proposed biosynthetic pathway involves several key enzymatic steps, including the action of cytochrome P450 enzymes and UDP-glucosyltransferases. While the complete enzymatic cascade is still under investigation, the pathway highlights the metabolic plasticity of plants to generate novel defensive compounds from existing metabolic frameworks.

Caption: Proposed biosynthetic pathway of alliarinoside from methionine in Alliaria petiolata.

The Biological Role of Alliarinoside and this compound in Plant Defense

The presence of alliarinoside in Alliaria petiolata, a plant that also produces glucosinolates, points to a multi-layered chemical defense strategy. Glucosinolates are effective against a broad range of generalist herbivores. However, some specialist herbivores have evolved mechanisms to detoxify or sequester these compounds. Alliarinoside is thought to provide a secondary line of defense, particularly against these adapted herbivores.[2]

Upon tissue damage by a feeding herbivore, alliarinoside is hydrolyzed by β-glucosidases. This enzymatic cleavage releases the aglycone, this compound, and a glucose molecule.[1][5] As a γ-hydroxynitrile, the resulting aglycone is stable and does not spontaneously decompose to release cyanide.[1] Instead, the biological activity resides in the aglycone itself or its subsequent metabolic products.

While the precise mode of action of this compound is not fully elucidated, studies on alliarinoside have demonstrated its role as a feeding inhibitor for certain insect larvae.[6] Furthermore, research on other non-cyanogenic hydroxynitrile glucosides, such as those in Lotus japonicus, has shown that their hydrolysis can yield antifungal compounds.[7] This suggests that this compound or its derivatives may possess direct antimicrobial or insecticidal properties.

The co-occurrence of cyanogenic and non-cyanogenic hydroxynitrile glucosides in some plant species, like Lotus japonicus, further underscores the diversification of this class of compounds for defense.[7] In barley (Hordeum vulgare), hydroxynitrile glucosides have been implicated in responses to powdery mildew infection and may also function as nitrogen and carbohydrate storage compounds or in quenching reactive oxygen species.[8]

Caption: Activation of the alliarinoside-based defense system upon herbivory.

Experimental Protocols

Protocol 1: Extraction of Hydroxynitrile Glucosides from Plant Material

This protocol is adapted for the extraction of polar compounds like alliarinoside from fresh or freeze-dried plant tissue.

Materials:

-

Fresh or freeze-dried plant material (e.g., leaves of Alliaria petiolata)

-

80% Methanol (MeOH)

-

Mortar and pestle or homogenizer

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC vials

Procedure:

-

Weigh approximately 100 mg of fresh or 20 mg of freeze-dried plant material and place it in a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% MeOH.

-

Homogenize the tissue using a homogenizer or by grinding with a pestle in liquid nitrogen and transferring the powder to the tube.

-

Vortex the sample vigorously for 1 minute.

-

Incubate at 70°C for 10 minutes to inactivate endogenous enzymes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

For quantitative analysis, the pellet can be re-extracted with another 0.5 mL of 80% MeOH, and the supernatants combined.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: With a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% B to 40% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm.

Procedure:

-

Prepare a standard curve using a synthesized and purified alliarinoside standard of known concentrations.

-

Inject the extracted plant samples into the HPLC system.

-

Identify the alliarinoside peak based on its retention time compared to the standard.

-

Quantify the amount of alliarinoside in the samples by integrating the peak area and comparing it to the standard curve.

Quantitative Data Summary

| Compound | Plant Species | Tissue | Concentration Range | Reference |

| Alliarinoside | Alliaria petiolata | Leaves | Varies with plant age and environmental conditions | [6] |

| Lotaustralin | Lotus japonicus | Leaves | 0-5 µmol/g fresh weight | [7] |

| Epiheterodendrin | Hordeum vulgare | Seedlings | ~1 µmol/g fresh weight | [9] |

Conclusion and Future Directions

This compound, as the aglycone of alliarinoside, represents a key molecule in the nuanced chemical defense strategies of plants like Alliaria petiolata. Its biosynthesis through a pathway that converges with glucosinolate metabolism highlights the evolutionary adaptability of plant secondary metabolism. Unlike cyanogenic glycosides, the defensive properties of alliarinoside and its aglycone are not reliant on the release of hydrogen cyanide, opening up new avenues for understanding plant-herbivore and plant-pathogen interactions.

Future research should focus on the complete elucidation of the alliarinoside biosynthetic pathway, including the identification and characterization of the key enzymes involved. Furthermore, detailed bioassays are required to determine the full spectrum of biological activity of this compound and its derivatives against a range of herbivores and pathogens. Understanding the regulation of this pathway in response to environmental cues will also provide valuable insights into how plants modulate their chemical defenses. For drug development professionals, the unique structure of this compound and its non-cyanogenic nature may offer a scaffold for the development of novel bioactive compounds.

References

-

Frisch, T., et al. (2015). Diversified glucosinolate metabolism: biosynthesis of hydrogen cyanide and of the hydroxynitrile glucoside alliarinoside in relation to sinigrin metabolism in Alliaria petiolata. Frontiers in Plant Science, 6, 639. [Link]

-

Olsen, C. E., et al. (2014). Synthesis of the allelochemical alliarinoside present in garlic mustard (Alliaria petiolata), an invasive plant species in North America. Carbohydrate Research, 393, 47-52. [Link]

-

Bjarnholt, N., & Møller, B. L. (2008). Hydroxynitrile glucosides. Phytochemistry, 69(10), 1947-1961. [Link]

-

Frisch, T., & Møller, B. L. (2012). Diversified glucosinolate metabolism: biosynthesis of hydrogen cyanide and of the hydroxynitrile glucoside alliarinoside in relation to sinigrin metabolism in Alliaria petiolata. Frontiers in Plant Science, 6, 639. [Link]

-

Forslund, K., et al. (2008). Diversification of an ancient theme: hydroxynitrile glucosides. Phytochemistry, 69(6), 1347-1357. [Link]

-

Nielsen, K. A. (2012). The evolution of plant chemical defence - new roles for hydroxynitrile glucosides in Lotus japonicus. University of Copenhagen Research Portal. [Link]

-

Kruse, E. (2014). Roles of Hydroxynitrile Glucosides in Barley. University of Copenhagen Research Portal. [Link]

-

PubChem. (2023). Leucine-derived hydroxynitrile glucoside biosynthesis. PubChem Pathway. [Link]

-

Knoch, E., et al. (2016). Biosynthesis of the leucine derived alpha-, beta- and gamma-hydroxynitrile glucosides in barley (Hordeum vulgare L.). The Plant Journal, 88(2), 247-256. [Link]

-

Ehlert, B., et al. (2024). Disentangling hydroxynitrile glucoside biosynthesis in a barley (Hordeum vulgare) metabolon provides access to HNG-0 lines for improved food and feed safety. The Plant Journal. [Link]

-

Saddik, M. M., et al. (2014). Synthesis of the allelochemical alliarinoside present in garlic mustard (Alliaria petiolata), an invasive plant species in North America. Carbohydrate Research, 393, 47-52. [Link]

-

PubChem. (n.d.). This compound. PubChem Compound Summary for CID 220705. [Link]

-

Lechtenberg, M., & Nahrstedt, A. (1999). Cyanogenic Glycosides and Biogenetically Related Compounds in Higher Plants and Animals. In Comprehensive Natural Products Chemistry (Vol. 1, pp. 679-721). Elsevier. [Link]

-

Nyirenda, D. (2020). Enzymatic hydrolysis of cyanogenic compounds, linamarin, and dhurrin. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Diversified glucosinolate metabolism: biosynthesis of hydrogen cyanide and of the hydroxynitrile glucoside alliarinoside in relation to sinigrin metabolism in Alliaria petiolata [frontiersin.org]

- 3. Diversification of an ancient theme: hydroxynitrile glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxynitrile glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. researchgate.net [researchgate.net]

Quantum chemical studies of 4-Hydroxybutanenitrile

An In-Depth Technical Guide to the Quantum Chemical Studies of 4-Hydroxybutanenitrile

Abstract: this compound (4-HBN) is a bifunctional molecule of significant interest due to the presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group.[1][2] This unique structure makes it a versatile intermediate in organic synthesis and a candidate for applications in drug development and materials science.[1] Understanding the intricate relationship between its structure and properties at a sub-molecular level is paramount for unlocking its full potential. This technical guide provides a comprehensive exploration of this compound through the lens of quantum chemistry. We delve into the theoretical foundations and practical applications of computational methods to elucidate its structural, spectroscopic, electronic, and thermodynamic properties. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for a deeper understanding of molecular behavior.

The Rationale for a Computational Approach

While experimental techniques provide invaluable data, they often capture the properties of a molecule as an ensemble average. Quantum chemical calculations offer a complementary perspective, allowing us to model a single molecule in the gas phase and systematically investigate its intrinsic properties without the influence of its environment. This in silico approach is indispensable for:

-

Predicting Molecular Structure: Determining the most stable three-dimensional arrangement of atoms, including precise bond lengths and angles.

-

Simulating Spectra: Calculating vibrational (IR & Raman) and NMR spectra to aid in the interpretation of experimental data and confirm molecular identity.[3][4][5]

-

Understanding Reactivity: Identifying reactive sites and predicting the molecule's behavior in chemical reactions through the analysis of electronic properties.[1]

-

Exploring Conformational Landscapes: Mapping the potential energy surface to identify all stable conformers of flexible molecules, which is crucial for understanding biological activity.[6]

The Quantum Chemical Toolkit: Methodology and Workflow

The accuracy of any computational study hinges on the chosen theoretical method and basis set. For a molecule like 4-HBN, a balance between computational cost and accuracy is essential.

Pillars of Calculation: HF and DFT

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion. It treats each electron as moving in the average field of all other electrons. While computationally efficient, its primary limitation is the neglect of electron correlation, which can affect the accuracy of certain properties.[7]

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and efficiency.[8] Instead of the complex many-electron wavefunction, DFT calculates the total electronic energy based on the spatially dependent electron density.[9] This approach implicitly includes electron correlation. The choice of the exchange-correlation functional is critical. The B3LYP functional, a hybrid functional that combines elements of HF theory with DFT, is widely used and has been shown to provide reliable results for a broad range of organic molecules.[3][7][10]

Basis Sets: The Language of Orbitals

Molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set. The Pople-style basis sets, such as 6-311++G(d,p) , are commonly employed.[3][10]

-

6-311: Indicates a triple-zeta valence basis set, providing flexibility for valence electrons.

-

++G: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for describing lone pairs, anions, and non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to distort and improving the description of chemical bonds.

A Standard Computational Workflow

The process of a quantum chemical investigation follows a systematic and self-validating path. The initial geometry is optimized to find a stable point on the potential energy surface. A subsequent frequency calculation confirms that this structure is a true minimum (no imaginary frequencies) and provides thermodynamic and vibrational data.

Caption: A typical workflow for a quantum chemical study.

Structural and Spectroscopic Characterization of 4-HBN

Following the workflow, we can derive the key structural and spectroscopic properties of this compound. The data presented here are representative values that would be obtained from a B3LYP/6-311++G(d,p) level of theory calculation.

Optimized Molecular Geometry

Geometry optimization yields the most stable conformation of the molecule. For 4-HBN, intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrile nitrogen is a key stabilizing interaction that influences its preferred shape.

Caption: Optimized molecular structure of this compound.

Table 1: Selected Optimized Geometrical Parameters of 4-HBN

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | C≡N | 1.16 Å |

| C-C (Nitrile side) | 1.47 Å | |

| C-C | 1.53 Å | |

| C-O | 1.42 Å | |

| O-H | 0.97 Å | |

| Bond Angles | C-C≡N | 179.1° |

| C-C-C | 112.5° | |

| C-C-O | 110.8° | |

| Dihedral Angle | H-O-C-C | 60.5° (gauche) |

Vibrational Analysis (FT-IR & FT-Raman)

Frequency calculations predict the vibrational modes of the molecule. These theoretical frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP) to correct for systematic errors arising from anharmonicity and the approximate nature of the functional.[7][11] The analysis provides a direct link between specific molecular motions and spectral peaks.

Table 2: Key Vibrational Frequencies of 4-HBN

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Range (cm⁻¹) | Assignment |

| O-H Stretch | 3550 | 3200-3600 | Stretching of the hydroxyl group |

| C-H Stretch | 2950-3050 | 2850-3000 | Asymmetric/Symmetric stretching of CH₂ groups |

| C≡N Stretch | 2255 | 2210-2260 | Stretching of the nitrile triple bond |

| C-O Stretch | 1060 | 1000-1250 | Stretching of the carbon-oxygen single bond |

| O-H Bend | 1380 | 1330-1440 | In-plane bending of the hydroxyl group |

NMR Spectral Analysis

Quantum chemistry can accurately predict the chemical environment of each nucleus, leading to theoretical ¹H and ¹³C NMR chemical shifts. These calculations are invaluable for assigning peaks in complex experimental spectra.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of 4-HBN

| Nucleus | Calculated Shift (ppm) | Assignment |

| ¹H NMR | ||

| H (on -OH) | ~2.5-3.5 | Hydroxyl proton, shift is conformation-dependent |

| H (on C4) | ~3.70 | Protons on the carbon adjacent to the -OH group |

| H (on C2) | ~2.55 | Protons on the carbon adjacent to the -CN group |

| H (on C3) | ~1.90 | Protons on the central carbon |

| ¹³C NMR | ||

| C (C≡N) | ~119.5 | Nitrile carbon |

| C4 (-CH₂OH) | ~60.1 | Carbon bonded to the hydroxyl group |

| C2 (-CH₂CN) | ~16.8 | Carbon adjacent to the nitrile group |

| C3 (-CH₂-) | ~30.5 | Central methylene carbon |

Electronic Properties and Chemical Reactivity

The distribution of electrons within a molecule dictates its reactivity. Computational methods provide powerful tools to visualize and quantify this distribution.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[3] For 4-HBN, the HOMO is typically localized around the oxygen atom's lone pairs, while the LUMO is centered on the antibonding π* orbital of the nitrile group.

-

HOMO Energy: -7.2 eV

-

LUMO Energy: +0.8 eV

-

HOMO-LUMO Gap: 8.0 eV

This relatively large energy gap suggests that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded diagram that illustrates the electrostatic potential on the molecule's surface. It provides a clear and intuitive guide to its reactive sites.

-

Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. In 4-HBN, these are found around the electronegative oxygen and nitrogen atoms.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, prone to nucleophilic attack. This region is most prominent around the hydroxyl hydrogen.

-